9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound characterized by its fused ring structure, which includes a cyclopentane, furan, and chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopentane Ring: Starting from a suitable phenyl-substituted precursor, the cyclopentane ring is constructed through cyclization reactions, often using Lewis acids as catalysts.
Furan Ring Formation: The furan ring is introduced via a cyclization reaction involving an appropriate diene and a dienophile under acidic or basic conditions.
Chromene Ring Construction: The final step involves the formation of the chromene ring, which can be achieved through intramolecular cyclization reactions, often facilitated by heat or specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione: This compound is similar in structure but contains a sulfur atom, which can alter its chemical and biological properties.
2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one: Lacks the phenyl group, which can significantly affect its reactivity and applications.
Uniqueness
9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific fused ring structure and the presence of a phenyl group, which enhances its stability and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-22-18(16)10-19(15)23-20/h1-3,5-6,9-11H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFJDGKIHQIXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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